molecular formula C8H12N2OS B1416818 1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol CAS No. 1040321-03-6

1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol

Cat. No.: B1416818
CAS No.: 1040321-03-6
M. Wt: 184.26 g/mol
InChI Key: INKYRUJQTDCGTJ-UHFFFAOYSA-N
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Description

1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol is a heterocyclic compound that features both an imidazole ring and a thiol group

Preparation Methods

The synthesis of 1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol typically involves the reaction of oxolan-2-ylmethyl halides with imidazole-2-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: The compound can be reduced to form the corresponding imidazole-2-thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The oxolan-2-ylmethyl group can participate in nucleophilic substitution reactions, where the leaving group is replaced by nucleophiles like amines or alcohols.

    Addition: The imidazole ring can undergo addition reactions with electrophiles, forming various substituted imidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used but can include disulfides, sulfonic acids, and various substituted imidazole derivatives.

Scientific Research Applications

1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol can be compared with other similar compounds, such as:

    1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine: Similar in structure but with a pyrazole ring instead of an imidazole ring.

    1-(oxolan-2-ylmethyl)imidazole: Lacks the thiol group, resulting in different chemical properties and reactivity.

    (oxolan-2-ylmethyl)(propan-2-yl)amine: Contains an amine group instead of a thiol group, leading to different biological activities.

Properties

IUPAC Name

3-(oxolan-2-ylmethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c12-8-9-3-4-10(8)6-7-2-1-5-11-7/h3-4,7H,1-2,5-6H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKYRUJQTDCGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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